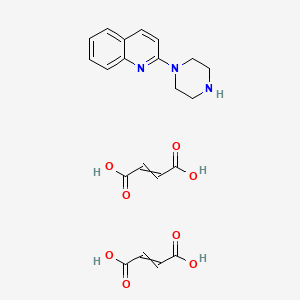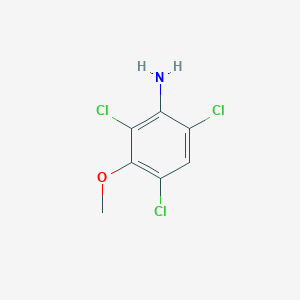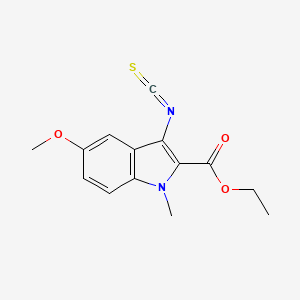![molecular formula C10H12N2O B12501110 2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine](/img/structure/B12501110.png)
2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine is a heterocyclic compound that features both an oxazoline and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at elevated temperatures (70–90°C) and is followed by in-line quenching of residual HF . Another method involves the iodocyclization of alkenyl imidates derived from imidazolidinones, which affords diastereoisomeric mixtures of oxazolines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of flow chemistry techniques has been reported to improve the safety and efficiency of the synthesis process. For example, the use of manganese dioxide packed in a column for the oxidative aromatization of oxazolines to oxazoles has been shown to be effective .
化学反応の分析
Types of Reactions
2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridine ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include manganese dioxide, bromotrichloromethane, and diethylaminosulfur trifluoride (DAST). The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from the reactions of this compound include oxazoles and substituted pyridines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Materials Science: The unique structural properties of the compound make it useful in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine involves its interaction with specific molecular targets and pathways. The oxazoline ring can participate in hydrogen bonding and other non-covalent interactions, while the pyridine ring can act as a ligand for metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other oxazoline and pyridine derivatives, such as:
Uniqueness
The uniqueness of 2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the oxazoline ring can influence the compound’s reactivity and interactions with biological targets .
特性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
4-methyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C10H12N2O/c1-8-7-13-10(12-8)6-9-4-2-3-5-11-9/h2-5,8H,6-7H2,1H3 |
InChIキー |
RNLOSIZXSPNAGD-UHFFFAOYSA-N |
正規SMILES |
CC1COC(=N1)CC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12501033.png)
![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B12501034.png)


![N-(4-iodo-2-methylphenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12501054.png)

![5-methyl-6-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12501070.png)
![2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]-3-hydroxypropyl 2-methylpropanoate](/img/structure/B12501076.png)
![Propyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501077.png)

![2-(8-amino-9H-[1,2,4]triazolo[1,5-d][1,2,4]triazepin-5-yl)-5-(4-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol](/img/structure/B12501085.png)
![8-Chloro-1-[(3-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B12501092.png)

![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12501105.png)
